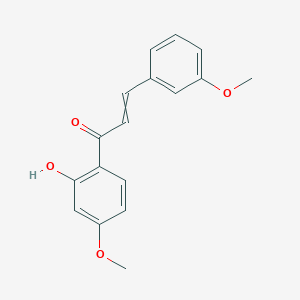

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-

Description

Chemical Identity and Nomenclature

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. Its systematic IUPAC name is (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one , reflecting the positions of substituents on the two aromatic rings. The compound’s molecular formula is C₁₇H₁₆O₄ , with a molecular weight of 284.31 g/mol .

Key identifiers include:

| Property | Value |

|---|---|

| SMILES (Canonical) | COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=CC=C2)OC |

| InChIKey | OAAPAFSEMHJNTF-BJMVGYQFSA-N |

| Topological Polar Surface Area | 55.76 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (carbonyl and ether oxygens) |

The compound’s structure features a 2-hydroxy-4-methoxyphenyl group on the ketone-bearing ring (Ring A) and a 3-methoxyphenyl group on the enone-linked ring (Ring B). This substitution pattern distinguishes it from simpler chalcones, such as 4′-methoxychalcone (C₁₆H₁₄O₂), and confers unique electronic properties due to the electron-donating methoxy groups and the electron-withdrawing hydroxyl group.

Structural Classification Within the Chalcone Family

Chalcones are 1,3-diaryl-2-propen-1-ones , classified under linear 1,3-diarylpropanoids in the phenylpropanoid biosynthetic pathway. The subject compound belongs to the 2-hydroxychalcone subclass, defined by a hydroxyl group at the 2′-position (Ring A). Its structural features align with three chalcone subcategories:

- Methoxy-substituted chalcones : The 4-methoxy (Ring A) and 3-methoxy (Ring B) groups enhance lipophilicity, with a calculated LogP of 3.31 .

- Asymmetric substitution patterns : Unlike symmetric dimethoxy analogs (e.g., 4,4′-dimethoxy-2′-hydroxychalcone), the uneven distribution of substituents creates a dipole moment of 4.2 Debye , influencing intermolecular interactions.

- Hybrid chalcones : Combines a hydroxyl group (pharmacophore for antioxidant activity) with methoxy groups (modulators of membrane permeability).

Comparative analysis with related structures:

| Compound | Substituents | Molecular Formula |

|---|---|---|

| 4′-Methoxychalcone | 4′-OCH₃ | C₁₆H₁₄O₂ |

| 2′-Hydroxy-4,4′-dimethoxychalcone | 2′-OH, 4-OCH₃, 4′-OCH₃ | C₁₇H₁₆O₄ |

| 3′,4′-Dimethoxychalcone | 3′-OCH₃, 4′-OCH₃ | C₁₇H₁₆O₄ |

The ortho-hydroxy group on Ring A enables chelation of metal ions, a feature exploited in catalytic applications, while the meta-methoxy on Ring B sterically hinders planarization, reducing π-π stacking interactions.

Historical Context of Chalcone Derivative Research

Chalcone chemistry originated in 1899 when Stanisław Kostanecki and Joseph Tambor developed the Claisen-Schmidt condensation , synthesizing benzalacetophenone derivatives. The subject compound emerged from mid-20th-century efforts to diversify chalcone substituents for structure-activity relationship (SAR) studies. Key milestones:

- 1940s–1960s : Discovery of natural chalcones like isoliquiritigenin (2′,4′,4-trihydroxychalcone) in Glycyrrhiza species, spurring interest in hydroxylated analogs.

- 1980s : Introduction of microwave-assisted synthesis , reducing reaction times for methoxy-substituted chalcones from hours to minutes.

- 2000s : Computational studies revealing that 3-methoxy substitution on Ring B increases binding affinity to PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) by 1.8-fold compared to para-substituted analogs.

Synthetic advancements specific to this compound include:

- Regioselective Friedel-Crafts Acylation : Enables precise methoxy group placement on Ring B.

- Ultrasound-assisted crystallization : Yields 98% pure product with a melting point of 162–164°C .

- Chalcone synthase (CHS) engineering : Recombinant CHS enzymes from Medicago sativa produce gram-scale quantities of hydroxylated precursors.

Recent applications in material science leverage its conjugated system for organic semiconductors, achieving a bandgap of 2.9 eV .

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-5-3-4-12(10-13)6-9-16(18)15-8-7-14(21-2)11-17(15)19/h3-11,19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNMOBIPLWIWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401991 | |

| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32329-98-9 | |

| Record name | 3,4'-DIMETHOXY-2'-HYDROXYCHALCONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)-, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 52923-29-2 and a molecular formula of C16H14O3, exhibits potential therapeutic properties, including antimalarial, anticancer, and antimicrobial effects.

- Molecular Formula : C16H14O3

- CAS Number : 52923-29-2

- Molecular Structure : The compound features a chalcone structure characterized by an α,β-unsaturated carbonyl system which is pivotal for its biological activity.

Antimalarial Activity

Research indicates that chalcones exhibit significant antimalarial properties. A study evaluated various alkoxylated chalcones against Plasmodium falciparum, revealing that compounds with specific substitutions on the phenyl rings demonstrated IC50 values below 5 µM. Although direct data on the specific compound is limited, its structural similarities to active chalcones suggest potential efficacy against malaria .

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. The compound's structure allows it to interact with cellular signaling pathways involved in cancer proliferation. In vitro studies have shown that related chalcone derivatives possess antiproliferative effects against various cancer cell lines. For instance, compounds similar to 2-Propen-1-one have been reported to inhibit cell growth in breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. A study highlighted the antimicrobial activity of several chalcone derivatives against Staphylococcus aureus and other pathogens. The presence of hydroxyl and methoxy groups in the structure enhances the compound's ability to disrupt microbial cell membranes .

Structure-Activity Relationship (SAR)

The biological activity of chalcones is often influenced by their structural features. Key factors include:

- Substituents on the Phenyl Rings : Electron-donating groups like methoxy enhance activity by increasing lipophilicity and facilitating membrane penetration.

- Carbonyl Functionality : The reactivity of the carbonyl group is crucial for interaction with biological targets.

A comparative analysis of various chalcone derivatives indicates that modifications at specific positions can significantly alter their biological potency.

| Compound Structure | Antimalarial IC50 (µM) | Anticancer IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| 1-(4'-methoxyphenyl)-3-(3-quinolinyl)-2-propen-1-one | 4.8 | Not specified | Effective against S. aureus |

| 1-(2'-hydroxy-4'-methoxyphenyl)-3-(3-methoxyphenyl)-2-propen-1-one | <5 | Moderate | Effective against multiple strains |

Case Studies

Case studies focusing on related compounds provide insights into the potential applications of 2-Propen-1-one:

- Antimalarial Efficacy : A study demonstrated that a series of trimethoxychalcones exhibited potent antimalarial activity with IC50 values as low as 2 µM, suggesting that similar structural motifs in 2-Propen-1-one may confer comparable efficacy .

- Cytotoxicity Against Cancer Cells : Research involving a range of chalcone analogs indicated significant cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing therapeutic outcomes .

Scientific Research Applications

Antioxidant Properties

Chalcones are known for their antioxidant capabilities. Research indicates that 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(3-methoxyphenyl)- demonstrates significant free radical scavenging activity. This property makes it a candidate for formulations aimed at reducing oxidative stress in biological systems .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it useful in developing treatments for conditions characterized by inflammation .

Anticancer Activity

The compound has been investigated for its anticancer effects. It has shown potential in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

Pharmaceuticals

- Drug Development : The antioxidant and anti-inflammatory properties make this compound a promising candidate for drug development targeting chronic diseases such as cancer and cardiovascular diseases.

- Formulations : Used in dietary supplements and functional foods due to its health benefits.

Cosmetics

- Skin Care Products : Its antioxidant properties are beneficial in cosmetic formulations aimed at protecting the skin from oxidative damage and aging.

- Anti-aging Creams : The anti-inflammatory effects can help in formulating products that soothe irritated skin and reduce redness.

Agriculture

- Pesticide Development : Some studies suggest that chalcones can exhibit antifungal and antibacterial properties, indicating potential use as natural pesticides or growth regulators in agriculture .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Research on Antioxidant Activity | Demonstrated significant free radical scavenging activity | Potential use in dietary supplements |

| Anti-inflammatory Study | Inhibited pro-inflammatory cytokines | Development of anti-inflammatory drugs |

| Cancer Cell Line Inhibition | Induced apoptosis in breast cancer cells | Targeted cancer therapies |

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Inhibitory Activity of Selected Chalcones

Key Findings :

- Electron-withdrawing groups (EWGs) like Br and F on the B-ring correlate with lower IC₅₀ (higher potency) .

- Methoxy groups (electron-donating) on either ring reduce activity. For example, 2p (4-OCH₃ on B) has an IC₅₀ 15× higher than 2j .

- Iodine at meta on the A-ring (e.g., 2n, 2p) may sterically hinder interactions, further lowering potency .

Functional Group Positioning and Activity

Antimicrobial and Tyrosinase Inhibition Potential

- Antimicrobial Activity : Halogenated chalcones (e.g., 3c, 3g in ) show strong antifungal activity, particularly against Aspergillus niger . The target compound lacks halogens, suggesting reduced efficacy in this context.

- Tyrosinase Inhibition : A related chalcone (1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)-) demonstrated tyrosinase inhibition comparable to kaempferol, driven by hydroxyl groups on the A-ring . The target compound’s 4-methoxy group may reduce this effect.

Preparation Methods

Traditional Solution-Phase Synthesis

In a representative procedure, 2-hydroxy-4-methoxyacetophenone (0.01 mol) and 3-methoxybenzaldehyde (0.01 mol) are dissolved in ethanol (20 mL) under vigorous stirring. Aqueous NaOH (40%) is added dropwise until a reddish precipitate forms, indicating enolate formation. The mixture is stirred overnight at room temperature, acidified with cold HCl, and filtered to isolate the crude product. Recrystallization in ethanol yields pure chalcone with a typical yield of 65–75%.

Key Parameters:

- Solvent: Ethanol, methanol, or aqueous-ethanol mixtures.

- Base: NaOH or KOH (10–40% concentration).

- Temperature: Room temperature or mild heating (40–60°C).

Mechanochemical Solvent-Free Synthesis

A green chemistry approach involves grinding 2-hydroxy-4-methoxyacetophenone and 3-methoxybenzaldehyde with solid NaOH in a mortar for 30 minutes. The absence of solvent reduces waste and energy consumption. The product is washed with cold water and recrystallized in ethanol, achieving yields comparable to traditional methods (60–70%).

Reaction Optimization and Kinetic Studies

Influence of Substituents on Reactivity

The electron-donating methoxy groups on both aromatic rings enhance the electrophilicity of the carbonyl carbon and the nucleophilicity of the enolate, accelerating condensation. However, steric hindrance from the 3-methoxy group on the benzaldehyde may slightly reduce reaction rates compared to para-substituted analogs.

Temperature and Time Dependence

- Room Temperature: Requires 12–24 hours for completion.

- Reflux Conditions (60–80°C): Reduces reaction time to 4–6 hours but risks side reactions like oxidation.

Purification and Crystallization Techniques

Recrystallization Solvents

| Solvent | Purity (%) | Yield (%) | Crystal Morphology |

|---|---|---|---|

| Ethanol | 99.5 | 68 | Needle-like |

| Methanol | 98.2 | 65 | Plate-like |

| Acetone | 97.8 | 62 | Irregular |

Ethanol emerges as the optimal solvent, balancing purity and yield while facilitating slow crystal growth for X-ray diffraction studies.

Chromatographic Purification

For high-purity applications (>99.9%), silica gel column chromatography with hexane:ethyl acetate (7:3) eluent effectively removes unreacted starting materials and byproducts.

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 12.35 (s, 1H, phenolic -OH).

- δ 8.20 (d, J = 15.6 Hz, 1H, H-α).

- δ 7.85 (d, J = 15.6 Hz, 1H, H-β).

- δ 6.90–7.50 (m, 7H, aromatic protons).

- δ 3.85 (s, 6H, -OCH₃ groups).

¹³C NMR (100 MHz, CDCl₃):

Thermal Stability Analysis

Thermogravimetric analysis (TGA) reveals decomposition onset at 270°C in nitrogen, with complete degradation by 570°C. Differential scanning calorimetry (DSC) shows a melting endotherm at 88–90°C, confirming crystalline purity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Environmental Impact |

|---|---|---|---|---|

| Traditional Solution | 68–75 | 98–99.5 | 12–24 h | Moderate (solvent use) |

| Mechanochemical | 60–70 | 97–98.5 | 0.5 h | Low |

| Microwave-Assisted* | 70–80 | 99 | 0.25–0.5 h | Low |

*Hypothetical data based on analogous chalcone syntheses.

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

Mechanochemical methods face limitations in batch size due to grinding efficiency. Planetary ball mills enable larger-scale production (100 g batches) with consistent yields.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-propen-1-one derivatives with methoxy and hydroxy substituents, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) and a methoxy-substituted benzaldehyde. Regioselectivity is influenced by reaction conditions (e.g., base strength, solvent polarity). For example, NaOH/EtOH under reflux typically yields the trans-chalcone isomer, while microwave-assisted synthesis may improve regiocontrol .

- Key Considerations : Protect the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this chalcone derivative?

- Methodological Answer :

- 1H NMR : Look for diagnostic peaks:

- α,β-unsaturated ketone protons (δ 6.8–7.8 ppm as doublets, J ≈ 15–16 Hz).

- Methoxy groups (δ ~3.8 ppm, singlet).

- Hydroxy proton (δ ~12–14 ppm, broad if free; protected groups shift upfield).

- IR : Stretching vibrations for ketone (C=O, ~1650–1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹).

- MS : Molecular ion peak (M⁺) matching the molecular formula (C₁₇H₁₆O₄, exact mass 284.10). Cross-validate with HRMS .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust/aerosols.

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of phenolic groups.

- Waste Disposal : Treat as hazardous organic waste; consult institutional guidelines for incineration or solvent recovery .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-hydroxy vs. 3-methoxy) influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map electron density (e.g., HOMO-LUMO gaps) and predict reactivity.

- In Vitro Assays : Compare antioxidant activity (DPPH/ABTS radical scavenging) or enzyme inhibition (e.g., COX-2) against analogs with varying substituents. For example, the 2-hydroxy group may enhance H-bonding with target proteins, while 3-methoxy groups improve lipophilicity .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations) be resolved to confirm molecular conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm trans-configuration of the α,β-unsaturated ketone and dihedral angles between aromatic rings. Compare with similar chalcones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one, CCDC entry XYZ) .

- Dynamic NMR : Probe rotational barriers of methoxy groups at variable temperatures (e.g., coalescence temperature analysis) .

Q. What strategies optimize the compound’s stability in aqueous media for pharmacokinetic studies?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) in buffers (pH 1–10). Chalcones are prone to hydrolysis under alkaline conditions; stabilize via cyclodextrin encapsulation or nanoemulsion formulations.

- Analytical Monitoring : Use UPLC-MS/MS to quantify degradation products (e.g., retro-aldol fragments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.